

Spectroscopic data for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

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Compound of Interest

Compound Name: 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

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A Technical Guide to 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene**. Due to the limited availability of public experimental data for this specific molecule, this document presents a compilation of its known chemical properties, alongside detailed hypothetical protocols for its synthesis and spectroscopic characterization. The proposed methodologies are based on established organic chemistry principles and procedures for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related substituted benzene compounds.

Compound Identification

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a substituted aromatic ether. Its core structure consists of a benzene ring with two methoxy groups at positions 1 and 3, and a tertiary octyl group (2-methyloctan-2-yl) at position 5. While specific experimental data is scarce, its fundamental properties can be derived from its structure.

Table 1: Chemical and Physical Properties of **1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene**

Property	Value	Source
IUPAC Name	1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene	PubChem[1]
Molecular Formula	C ₁₇ H ₂₈ O ₂	PubChem[1]
Molecular Weight	264.4 g/mol	PubChem[1]
Canonical SMILES	CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC	PubChem[1]
InChI Key	MYYOUJBZUGHFNX-UHFFFAOYSA-N	PubChem[1]
Exact Mass	264.208930132 Da	PubChem[1]
Computed XLogP3	6.2	PubChem[1]

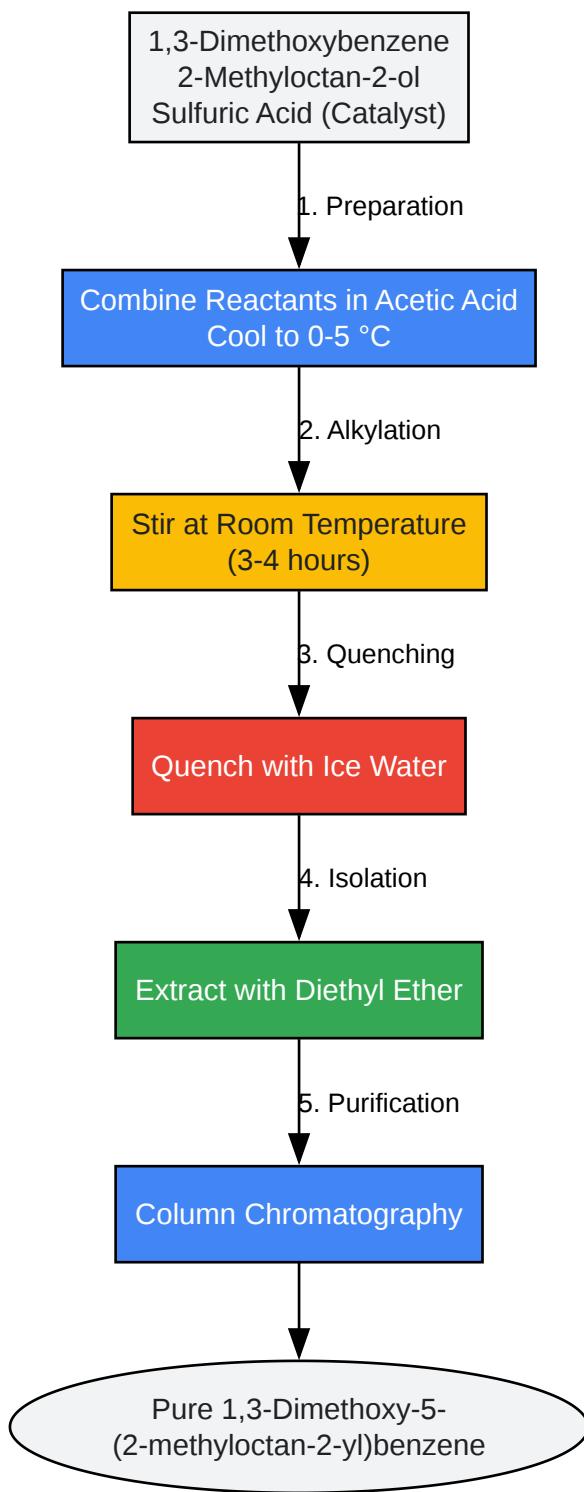
Hypothetical Synthesis Protocol: Friedel-Crafts Alkylation

A plausible method for the synthesis of **1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene** is the Friedel-Crafts alkylation of 1,3-dimethoxybenzene with 2-methyloctan-2-ol, using a strong acid catalyst such as sulfuric acid. The two methoxy groups are activating and ortho-, para-directing, which facilitates the substitution at the 5-position (para to both methoxy groups).

Experimental Protocol:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,3-dimethoxybenzene (1.0 eq) and a suitable solvent such as glacial acetic acid (2 mL per gram of dimethoxybenzene). Cool the flask in an ice-water bath to 0-5 °C.
- Reagent Addition: Dissolve 2-methyloctan-2-ol (1.1 eq) in a minimal amount of glacial acetic acid. Add this solution to the dropping funnel.

- Catalyst Introduction: Slowly add concentrated sulfuric acid (1.5 eq) to the stirred solution of 1,3-dimethoxybenzene over 15-20 minutes, ensuring the temperature remains below 10 °C.
- Alkylation Reaction: Add the 2-methyloctan-2-ol solution dropwise from the funnel to the reaction mixture over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
- Work-up: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A precipitate or oily layer of the crude product should form.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Washing: Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure **1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene**.

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Caption: Hypothetical workflow for the synthesis of the title compound.

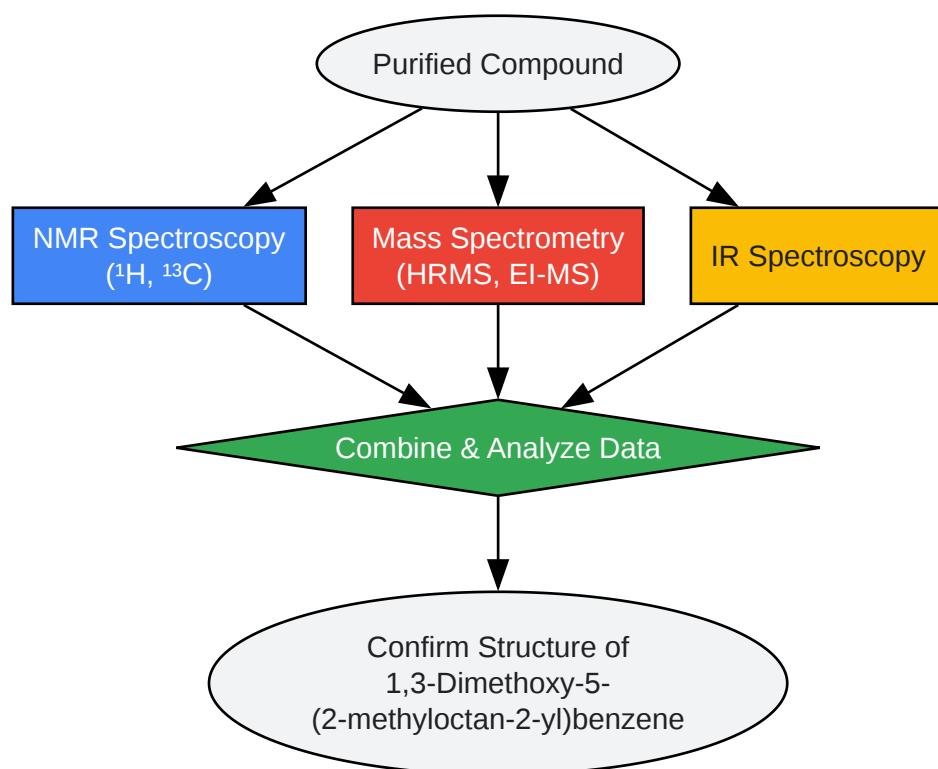
Spectroscopic Characterization Protocols

Following a successful synthesis, the structure of **1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene** would be confirmed using a combination of spectroscopic techniques.

General Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire ^1H NMR spectra on a 400 MHz or higher spectrometer. Collect 16-32 scans.
 - Acquire ^{13}C NMR spectra on the same instrument. Collect 1024-2048 scans.
 - Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Introduce the sample into a mass spectrometer, for instance, using an electrospray ionization (ESI) source for high-resolution mass data or electron ionization (EI) for fragmentation patterns.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
- Infrared (IR) Spectroscopy:
 - If the sample is an oil, a small drop can be placed between two KBr plates to form a thin film.
 - If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

- Place the sample in the IR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} .



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Caption: Logical workflow for spectroscopic structure elucidation.

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic features for **1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene** based on its chemical structure. This data is predictive and awaits experimental verification.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.4-6.5	d (doublet)	2H	Aromatic H (positions 2, 6)
~6.3	t (triplet)	1H	Aromatic H (position 4)
~3.8	s (singlet)	6H	Methoxy (-OCH ₃) protons
~1.6	m (multiplet)	2H	-C(CH ₃) ₂ -CH ₂ -
~1.3	s (singlet)	6H	gem-Dimethyl (-C(CH ₃) ₂) protons
~1.2-1.4	m (multiplet)	8H	-(CH ₂) ₄ -CH ₃
~0.9	t (triplet)	3H	Terminal methyl (-CH ₃)

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~160	Aromatic C-O (positions 1, 3)
~145	Aromatic C-Alkyl (position 5)
~105	Aromatic C-H (positions 2, 6)
~98	Aromatic C-H (position 4)
~55	Methoxy (-OCH ₃) carbons
~42	Alkyl quaternary carbon (-C(CH ₃) ₂)
~38	Alkyl -CH ₂ - adjacent to quaternary C
~32, 30, 25, 23	Alkyl -(CH ₂) ₄ - carbons
~29	gem-Dimethyl (-C(CH ₃) ₂) carbons
~14	Terminal methyl (-CH ₃) carbon

Table 4: Predicted Mass Spectrometry and IR Data

Technique	Expected Value / Features
MS (EI)	Molecular Ion (M ⁺): m/z 264. Key fragments may include loss of a hexyl radical (m/z 179) or a methyl radical (m/z 249).
MS (HRMS-ESI)	[M+H] ⁺ : Calculated m/z 265.2162 for C ₁₇ H ₂₉ O ₂ ⁺ .
IR Spectroscopy	~2950-2850 cm ⁻¹ : C-H stretching (alkyl). ~1600, 1480 cm ⁻¹ : C=C stretching (aromatic). ~1200-1050 cm ⁻¹ : C-O stretching (aryl ether).

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References

- 1. web.mnstate.edu [web.mnstate.edu]
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